molecular formula C19H17F2NO3S B2461905 1-Butyl-6-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one CAS No. 899214-26-7

1-Butyl-6-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2461905
CAS No.: 899214-26-7
M. Wt: 377.41
InChI Key: CYRPWKPWGLFZFK-UHFFFAOYSA-N
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Description

1-Butyl-6-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic organic compound belonging to the quinoline family This compound is characterized by the presence of a butyl group, two fluorine atoms, and a benzenesulfonyl group attached to the quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-6-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.

    Attachment of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base.

    Sulfonylation: The benzenesulfonyl group can be attached through sulfonylation reactions using benzenesulfonyl chloride and a suitable base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-6-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the sulfonyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in polar aprotic solvents.

Major Products:

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Dihydroquinoline derivatives.

    Substitution Products: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

1-Butyl-6-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-Butyl-6-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Disrupting Cellular Functions: Interfering with cellular processes such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

1-Butyl-6-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one can be compared with other similar compounds, such as:

    Quinoline Derivatives: Compounds like 6-fluoroquinoline and 3-sulfonylquinoline share structural similarities but differ in their substituents and biological activities.

    Fluorinated Compounds: Compounds such as 4-fluorobenzenesulfonyl chloride and 1-butyl-4-fluoroquinoline have similar functional groups but distinct chemical properties and applications.

The uniqueness of this compound lies in its specific combination of substituents, which imparts unique chemical reactivity and potential biological activity.

Properties

IUPAC Name

1-butyl-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2NO3S/c1-2-3-10-22-12-18(19(23)16-11-14(21)6-9-17(16)22)26(24,25)15-7-4-13(20)5-8-15/h4-9,11-12H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRPWKPWGLFZFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=C1C=CC(=C2)F)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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